molecular formula C14H17N3 B1485104 2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 2098159-20-5

2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine

Cat. No.: B1485104
CAS No.: 2098159-20-5
M. Wt: 227.3 g/mol
InChI Key: KEGYCRKZNWBNOT-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine features a pyrazole ring substituted at position 1 with a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group and at position 4 with an ethanamine side chain. This structure combines aromaticity from the cinnamyl group with the reactivity of the primary amine, making it a versatile scaffold for medicinal chemistry and materials science.

Properties

IUPAC Name

2-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-9-8-14-11-16-17(12-14)10-4-7-13-5-2-1-3-6-13/h1-7,11-12H,8-10,15H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGYCRKZNWBNOT-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=C(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine , also known by its CAS number 2098159-22-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N3C_{14}H_{17}N_3 with a molecular weight of 227.30 g/mol. Its structure features a pyrazole ring connected to a phenylpropene moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC14H17N3C_{14}H_{17}N_3
Molecular Weight227.30 g/mol
CAS Number2098159-22-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This method allows for the formation of the pyrazole ring and subsequent modifications to enhance biological activity.

Biological Activity

Research indicates that This compound exhibits various biological activities:

Antiproliferative Activity

Studies have shown that compounds similar to this pyrazole derivative possess significant antiproliferative effects against various cancer cell lines. For instance, research on related compounds demonstrated efficacy against leukemia, non-small cell lung cancer, and breast cancer cells. These compounds often act as antitubulin agents, disrupting microtubule dynamics and leading to cell cycle arrest .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymes : It potentially inhibits enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Interaction with Receptors : The compound may bind to specific receptors or proteins, modulating their activity and influencing downstream signaling pathways .

Case Studies

Several studies have evaluated the biological effects of pyrazole derivatives:

  • Anticancer Studies :
    A series of pyrazole derivatives were tested against a panel of cancer cell lines. The results indicated that certain analogs exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Inflammatory Response :
    In vitro studies have suggested that these compounds can modulate inflammatory responses in cellular models, indicating potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Activity :
    Some derivatives have been reported to possess antimicrobial properties, suggesting their utility in combating bacterial infections.

Comparative Analysis with Similar Compounds

When compared to other pyrazole derivatives, This compound stands out due to its unique substitution pattern on the pyrazole ring which may enhance its reactivity and selectivity towards biological targets.

Compound NameBiological ActivityMechanism of Action
Pyrazole AAnticancerAntitubulin activity
Pyrazole BAnti-inflammatoryEnzyme inhibition
This CompoundAntiproliferative, AntimicrobialReceptor interaction, enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Alkyl vs. Aromatic Substituents
  • 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine ():

    • Substituent: Isopropyl group at pyrazole position 1.
    • Physical Properties: Liquid at room temperature (vs. solid derivatives with aromatic groups). Molecular weight: 153.23 g/mol.
    • Comparison: The cinnamyl group in the target compound likely increases melting point and rigidity due to aromatic stacking interactions, whereas alkyl substituents enhance lipophilicity .
  • 1-[1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine (): Substituent: Allyl group at position 1.
Heteroaromatic Substituents
  • 1-[5-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine ():
    • Substituent: Pyridinyl group at position 1.
    • Functional Impact: Introduces basicity and hydrogen-bonding capacity, contrasting with the cinnamyl group’s hydrophobic nature. Such differences influence solubility and target selectivity .
RGFP966 ():
  • Structure: (2E)-N-(2-amino-4-fluorophenyl)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enamide.
  • Key Difference: Addition of an enamide group to the ethanamine side chain.
  • The target compound’s lack of the enamide moiety may limit similar activity but highlights its utility as a synthetic intermediate .
Avapritinib ():
  • Structure: Contains a 1-methyl-1H-pyrazol-4-yl group linked to a triazin-piperazinyl-pyrimidine system.
  • Relevance: Demonstrates pyrazole-ethylamine derivatives’ applicability in kinase inhibition. The cinnamyl group in the target compound could modulate selectivity for distinct kinase targets .

Physicochemical Properties

Compound Name Substituent (Position 1) Melting Point (°C) Molecular Weight (g/mol) Physical State Reference
Target Compound Cinnamyl N/A ~265.3* Solid (inferred) -
2-(1H-Pyrazol-4-yl)ethan-1-amine () None (parent compound) 173 (as oxalate) 111.14 Solid
1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine Isopropyl N/A 153.23 Liquid
2-(1H-Imidazol-1-yl)ethan-1-amine () Imidazolyl 127 (as oxalate) 111.14 Solid

*Calculated based on molecular formula C₁₅H₁₇N₃.

Preparation Methods

Preparation of the α,β-Unsaturated Ketone Intermediate

The initial step involves synthesizing the (2E)-3-phenylprop-2-en-1-one intermediate, which acts as the precursor for pyrazole ring formation.

Typical procedure:

  • React benzaldehyde with an appropriate acetyl or ethanone derivative under basic or acidic catalysis.
  • Claisen–Schmidt condensation is commonly employed, often acid-catalyzed, to form the chalcone intermediate with the desired (E)-configuration of the double bond.
  • The reaction is conducted in ethanol or other suitable solvents with stirring at controlled temperatures (0–5 °C to room temperature) for several hours.

Example:

  • Sodium hydroxide solution (10%) is added dropwise to a mixture of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone and benzaldehyde in ethanol, stirred at 0–5 °C for 2 hours to yield the chalcone intermediate.

Cyclization to Form the Pyrazole Ring

The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring system.

Key points:

  • Hydrazine hydrate is used as the nucleophile to attack the α,β-unsaturated ketone.
  • The reaction is typically carried out in ethanol under reflux or microwave-assisted conditions to accelerate the cyclization.
  • Microwave-assisted organic synthesis has been reported to enhance reaction rates and yields.
  • The product is often a 4,5-dihydro-1H-pyrazole derivative, which can be further oxidized or modified if needed.

Representative procedure:

  • The chalcone intermediate is refluxed with hydrazine hydrate in ethanol for several hours.
  • The reaction mixture is cooled, and the product is isolated by filtration or extraction.
  • Purity is confirmed by chromatographic techniques (TLC, column chromatography).
  • Structural confirmation is done via FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry.

Introduction of the Ethan-1-amine Side Chain

The ethanamine substituent at the 4-position of the pyrazole ring can be introduced by:

  • Using starting materials that already contain the ethanamine moiety.
  • Post-cyclization functionalization, such as nucleophilic substitution or reductive amination.

Example approach:

  • Starting from 2-(4-substituted pyrazol-1-yl)ethan-1-amine derivatives, the pyrazole ring is constructed while maintaining the ethanamine side chain.
  • Alternatively, hydrazinolysis or amination reactions can introduce the ethanamine group after ring formation.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Claisen–Schmidt condensation Benzaldehyde + acetyl derivative + NaOH or acid Ethanol 0–5 °C to RT 2–4 hours 70–85 Acid or base catalysis; controls E-isomer
Pyrazole ring cyclization Hydrazine hydrate Ethanol Reflux or microwave 1–6 hours 60–90 Microwave-assisted synthesis improves yield
Introduction of ethanamine Hydrazinolysis or nucleophilic substitution Ethanol/DMSO RT to reflux 1–24 hours Variable Depends on precursor and method

Analytical Characterization

  • FT-IR Spectroscopy: Confirms functional groups such as NH2, C=N, and aromatic rings.
  • [^1H NMR and ^13C NMR](pplx://action/followup): Used to verify the pyrazole ring formation and the presence of the phenylprop-2-enyl substituent and ethanamine side chain.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • Chromatography: TLC and column chromatography ensure product purity.

Research Findings and Notes

  • The acid-catalyzed Claisen–Schmidt condensation followed by hydrazine hydrate cyclization is a robust and reproducible method for synthesizing pyrazole derivatives with high purity and good yields.
  • Microwave-assisted organic synthesis reduces reaction times significantly while maintaining or improving yields.
  • The ethanamine side chain can be maintained throughout the synthesis or introduced post-pyrazole formation depending on the starting materials and desired substitution pattern.
  • Spectroscopic data confirm the structural integrity of the final compound, consistent with the proposed structure of 2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine.
  • The synthetic route is adaptable for various substitutions on the phenyl ring or pyrazole core, allowing for structure-activity relationship studies in medicinal chemistry contexts.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Outcome
1. Chalcone formation Claisen–Schmidt condensation Benzaldehyde, acetyl derivative Acid/base catalysis, EtOH α,β-unsaturated ketone (chalcone)
2. Pyrazole ring cyclization Hydrazine hydrate cyclization Hydrazine hydrate Reflux or microwave, EtOH 4,5-Dihydro-1H-pyrazole derivative
3. Ethanamine side chain introduction Direct use of ethanamine-containing precursors or post-cyclization amination Ethanamine or derivatives Reflux or room temp This compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation process starting from substituted pyrazole precursors. For example, hydrazine salts in lower alcohols (e.g., methanol or ethanol) are commonly used to cyclize intermediates like 3-aryl-2-(aminomethylene)propanenitriles . Temperature control (50–80°C) and solvent polarity significantly affect regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the amine product.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the vinyl proton (δ ~6.5–7.2 ppm, doublet for E-configuration), pyrazole protons (δ ~7.8–8.2 ppm), and ethylamine protons (δ ~2.6–3.0 ppm). Aromatic protons from the phenyl group appear at δ ~7.3–7.5 ppm .
  • IR : Stretching vibrations for C=N (1630–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm the pyrazole and amine groups.
  • MS : Molecular ion peaks (M⁺) should align with the molecular formula (C₁₄H₁₅N₃), with fragmentation patterns showing loss of the allyl group (m/z ~105) .

Q. What in vitro biological assays are suitable for initial screening of this compound?

  • Methodological Answer : Prioritize assays targeting GPCRs or kinases due to structural similarities to known pyrazole-based inhibitors (e.g., O-1302 analogs). Use cell-free enzymatic assays (e.g., fluorescence polarization) to measure binding affinity. For cytotoxicity, employ MTT assays on HEK-293 or HeLa cell lines at concentrations ≤10 µM to assess viability .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

  • Methodological Answer : Regioselective substitution at the pyrazole 4-position is achieved using directing groups (e.g., methyl or trifluoromethyl). For example, halogenation with N-bromosuccinimide (NBS) in DMF at 0°C directs bromine to the 4-position. Subsequent Suzuki coupling with (E)-3-phenylprop-2-en-1-ylboronic acid introduces the allyl group .

Q. What computational tools (e.g., molecular docking) predict the compound’s interaction with biological targets?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the ligand (AM1-BCC charges) and receptor (e.g., COX-2 or CB1 receptor, PDB: 1CX2). Analyze binding poses for hydrogen bonds between the ethylamine group and Asp/Asp/Glu residues and π-π stacking between the phenylpropenyl group and hydrophobic pockets .

Q. How to resolve contradictions in solubility data for this compound across different studies?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH. Perform systematic solubility tests in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~270 nm). Note that protonation of the amine group in acidic buffers (pH <5) improves aqueous solubility by >50% .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Structural modification : Replace the allyl group with a cyclopropyl ring to reduce CYP450-mediated oxidation.
  • Prodrug approach : Convert the ethylamine to a tert-butyl carbamate (Boc-protected) for improved plasma stability, with enzymatic cleavage in target tissues .

Q. How to validate the compound’s enantiomeric purity if chiral centers are introduced?

  • Methodological Answer : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) to separate enantiomers. Confirm absolute configuration via X-ray crystallography (Cu-Kα radiation) or electronic circular dichroism (ECD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine
Reactant of Route 2
2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.